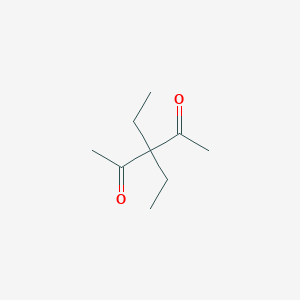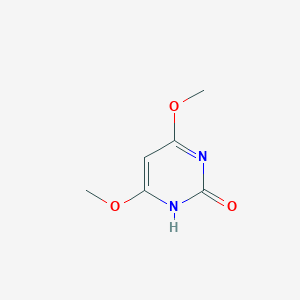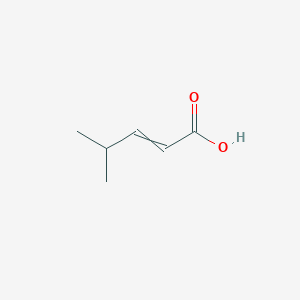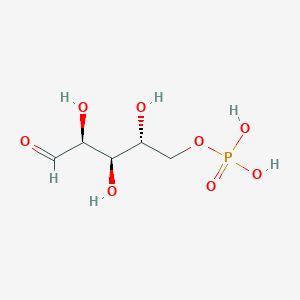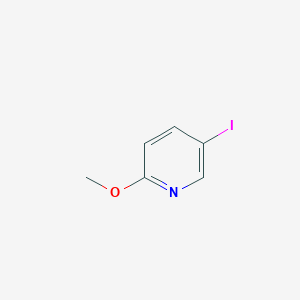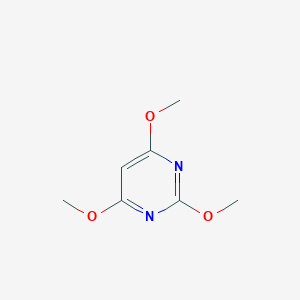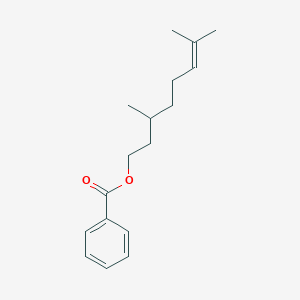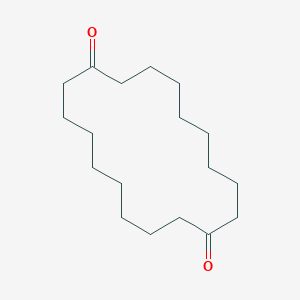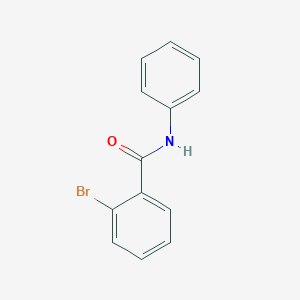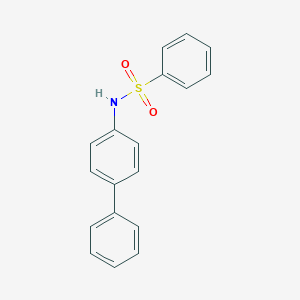
Benzenesulfonamide, N-4-biphenylyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-4-biphenylyl- is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its various applications in scientific research.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, N-4-biphenylyl- involves the binding of the compound to the active site of carbonic anhydrase. This binding prevents the binding of the substrate to the enzyme, thereby inhibiting its activity. The inhibition of carbonic anhydrase activity results in a decrease in the production of bicarbonate ions, which are important for the regulation of acid-base balance.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Benzenesulfonamide, N-4-biphenylyl- are related to the inhibition of carbonic anhydrase activity. This inhibition results in a decrease in the production of bicarbonate ions, which can lead to acidosis. The compound has also been shown to have anti-inflammatory and anti-tumor properties, which are related to its ability to inhibit carbonic anhydrase activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Benzenesulfonamide, N-4-biphenylyl- in lab experiments include its high potency, specificity, and ease of synthesis. The compound is also stable under normal laboratory conditions, making it easy to handle and store. However, the limitations of using Benzenesulfonamide, N-4-biphenylyl- include its potential toxicity and the need for caution when handling the compound.
Orientations Futures
The future directions for the use of Benzenesulfonamide, N-4-biphenylyl- in scientific research include its potential application as a therapeutic agent for various diseases, including cancer, glaucoma, and epilepsy. The compound has also been shown to have potential as a diagnostic tool for the detection of carbonic anhydrase activity in various tissues. Further research is needed to explore the full potential of Benzenesulfonamide, N-4-biphenylyl- in these areas.
Conclusion:
In conclusion, Benzenesulfonamide, N-4-biphenylyl- is a compound that has been extensively studied for its various applications in scientific research. Its ability to inhibit carbonic anhydrase activity has been used to study the role of this enzyme in various physiological processes. The compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases. Further research is needed to explore the full potential of Benzenesulfonamide, N-4-biphenylyl- in these areas.
Méthodes De Synthèse
The synthesis of Benzenesulfonamide, N-4-biphenylyl- involves the reaction of biphenyl-4-amine with benzenesulfonyl chloride in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Benzenesulfonamide, N-4-biphenylyl- has been used extensively in scientific research for various applications. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition has been used to study the role of carbonic anhydrase in various physiological processes, including respiration, renal function, and acid-base balance.
Propriétés
Numéro CAS |
13607-48-2 |
|---|---|
Nom du produit |
Benzenesulfonamide, N-4-biphenylyl- |
Formule moléculaire |
C18H15NO2S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H15NO2S/c20-22(21,18-9-5-2-6-10-18)19-17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1-14,19H |
Clé InChI |
JMNQYDKGYHLAMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Autres numéros CAS |
13607-48-2 |
Synonymes |
N-4-Biphenylylbenzenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




